molecular formula C9H9ClFNO2 B13514604 Ethyl 3-amino-5-chloro-4-fluorobenzoate

Ethyl 3-amino-5-chloro-4-fluorobenzoate

Cat. No.: B13514604
M. Wt: 217.62 g/mol
InChI Key: ICYUHGNXXLESBT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloro-4-fluorobenzoate (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted benzoate ester featuring amino, chloro, and fluoro functional groups at positions 3, 5, and 4, respectively. Its molecular formula is C₉H₈ClFNO₂, with a molecular weight of 217.62 g/mol (based on analogous compounds in and ). This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic amines are pivotal for designing bioactive molecules.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 3-amino-5-chloro-4-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3

InChI Key

ICYUHGNXXLESBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-chloro-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another synthetic route involves the direct fluorination of ethyl 3-amino-5-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is often employed for reduction reactions.

Major Products

    Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Major products are nitro or nitroso derivatives of the original compound.

    Reduction: The primary product is the original amino compound.

Scientific Research Applications

Ethyl 3-amino-5-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are influenced by the positions of its substituents. Below is a comparative analysis with structurally related benzoate esters:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 3-amino-4-fluorobenzoate 455-75-4 3-amino, 4-fluoro C₉H₁₀FNO₂ 183.18 Lacks chlorine at position 5
Methyl 3-amino-5-fluorobenzoate 884497-46-5 3-amino, 5-fluoro C₈H₈FNO₂ 169.16 Methyl ester; lacks chlorine
Methyl 4-amino-3-fluorobenzoate 185629-32-7 4-amino, 3-fluoro C₈H₈FNO₂ 169.16 Amino/fluoro positions swapped
Ethyl 3-amino-5-chloro-2-fluorobenzoate 1343779-58-7 3-amino, 5-chloro, 2-fluoro C₉H₈ClFNO₂ 217.62 Fluoro at position 2 vs. 4

Key Observations :

  • Chlorine vs. Fluorine: The presence of chlorine at position 5 in Ethyl 3-amino-5-chloro-4-fluorobenzoate enhances its electron-withdrawing effects compared to non-chlorinated analogs like Ethyl 3-amino-4-fluorobenzoate.
  • Ester Group: Methyl esters (e.g., Methyl 3-amino-5-fluorobenzoate) exhibit lower molecular weights and altered solubility profiles compared to ethyl esters due to reduced alkyl chain length .
  • Positional Isomerism: Swapping amino and fluoro substituents (e.g., Methyl 4-amino-3-fluorobenzoate) alters hydrogen-bonding capacity and steric interactions, affecting binding affinity in biological systems .

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